
Ursodeoxycholic acid sodium salt hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ursodeoxycholic acid sodium salt hydrate is a bile acid derivative used primarily in the treatment of liver diseases. It is a sodium salt form of ursodeoxycholic acid, which is a secondary bile acid produced in the liver from chenodeoxycholic acid. This compound is known for its anti-inflammatory, anti-apoptotic, and antioxidant properties, making it valuable in medical and scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ursodeoxycholic acid sodium salt hydrate typically involves the epimerization of chenodeoxycholic acid. This process can be achieved through various chemical reactions, including:
Oxidation and Reduction: Chenodeoxycholic acid undergoes oxidation to form intermediates, which are then reduced to produce ursodeoxycholic acid.
Epimerization: This step involves the conversion of the hydroxyl group at the 7-position from an alpha to a beta configuration.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using microbial biotransformation processes to enhance yield and purity. The process includes:
Fermentation: Utilizing specific strains of bacteria to convert chenodeoxycholic acid to ursodeoxycholic acid.
Purification: Employing crystallization and filtration techniques to obtain the sodium salt hydrate form
化学反应分析
Types of Reactions: Ursodeoxycholic acid sodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can revert oxidized forms back to ursodeoxycholic acid.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts are often used to facilitate epimerization and substitution reactions.
Major Products:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Forms: From reduction processes.
Substituted Compounds: Such as esters or ethers formed through substitution reactions
科学研究应用
Ursodeoxycholic acid sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes, including apoptosis and inflammation.
Medicine: Primarily used in the treatment of liver diseases such as primary biliary cirrhosis and cholestatic liver disorders. It helps dissolve gallstones and protect liver cells from damage.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes
作用机制
The mechanism of action of ursodeoxycholic acid sodium salt hydrate involves several molecular targets and pathways:
Bile Acid Transporters: It modulates the activity of bile acid transporters in the liver, enhancing bile flow and reducing bile acid toxicity.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and reduces oxidative stress, thereby exerting anti-inflammatory effects.
Apoptosis Inhibition: It prevents apoptosis in liver cells by modulating mitochondrial pathways and reducing the production of reactive oxygen species
相似化合物的比较
Chenodeoxycholic Acid: The precursor to ursodeoxycholic acid, used in similar therapeutic applications.
Lithocholic Acid: Another bile acid with distinct biological activities.
Taurodeoxycholic Acid: A taurine-conjugated form of deoxycholic acid with detergent properties.
Comparison:
Ursodeoxycholic Acid vs. Chenodeoxycholic Acid: Ursodeoxycholic acid is less toxic and has better therapeutic profiles for liver diseases.
Ursodeoxycholic Acid vs. Lithocholic Acid: Ursodeoxycholic acid has more favorable anti-inflammatory and anti-apoptotic properties.
Ursodeoxycholic Acid vs. Taurodeoxycholic Acid: Ursodeoxycholic acid is primarily used for its therapeutic effects in liver diseases, while taurodeoxycholic acid is more commonly used for its detergent properties in biochemical research
属性
IUPAC Name |
sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na.H2O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMHPOCEYMWPY-KAEFGRNISA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
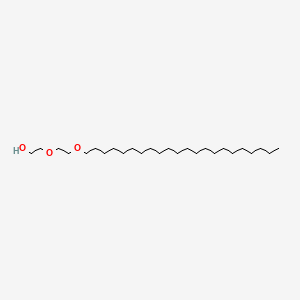
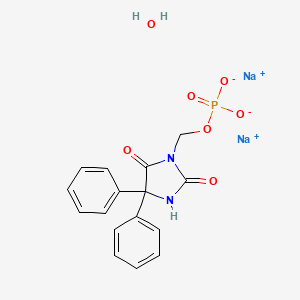

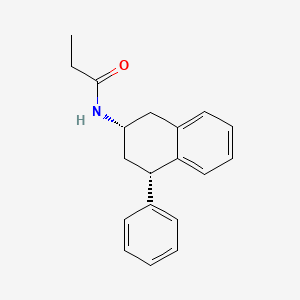
![2-amino-5-(aminomethyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8023615.png)
![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)
![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)
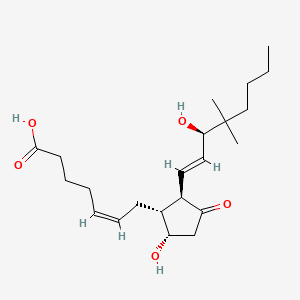
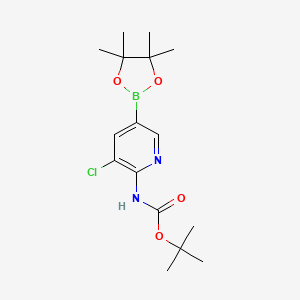

![1,7,11-Trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-6-ol](/img/structure/B8023649.png)
![1-Acetyl-5-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B8023651.png)
![7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8023658.png)
![(4R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B8023669.png)
